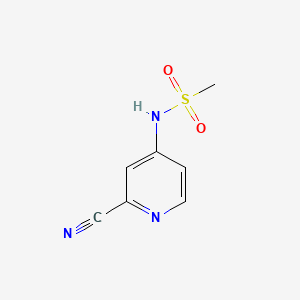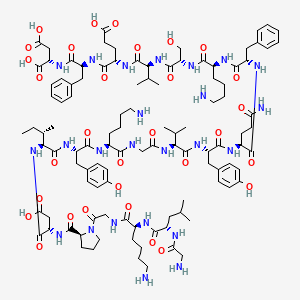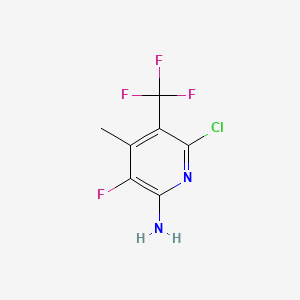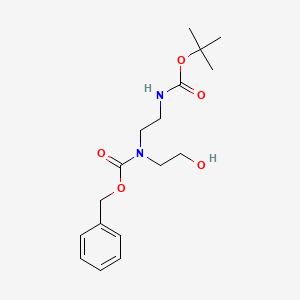
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate is a compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (boc) group, and a hydroxyethyl group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Carbamate: The protected amine is then reacted with benzyl chloroformate to form the benzyl carbamate. This reaction is typically carried out in an organic solvent such as dichloromethane.
Introduction of the Hydroxyethyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzyl group can be reduced to form a primary amine.
Substitution: The boc group can be removed under acidic conditions, and the resulting amine can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the boc group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins by protecting amino groups.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate primarily involves its role as a protecting group. The boc group protects the amino group from unwanted reactions during synthesis. It can be removed under acidic conditions, revealing the free amine for further reactions. The benzyl group can also be removed through catalytic hydrogenation, providing versatility in synthetic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the boc and hydroxyethyl groups.
tert-Butyl carbamate: Contains the boc group but lacks the benzyl and hydroxyethyl groups.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group for amines, removed under basic conditions.
Uniqueness
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate is unique due to the presence of both the boc and benzyl groups, providing dual protection for the amino group. The hydroxyethyl group adds further versatility, allowing for additional functionalization and reactions.
Propriétés
Formule moléculaire |
C17H26N2O5 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
benzyl N-(2-hydroxyethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-15(21)18-9-10-19(11-12-20)16(22)23-13-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21) |
Clé InChI |
RAZWACBGRDTKQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN(CCO)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


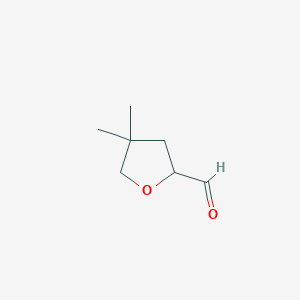
![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)
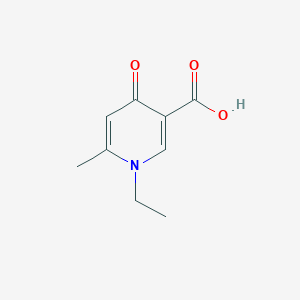

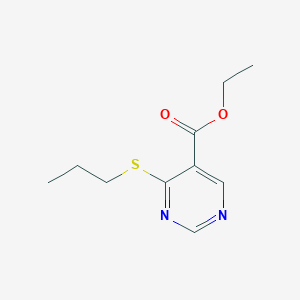
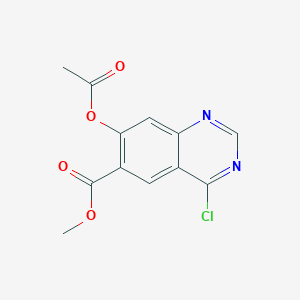

![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
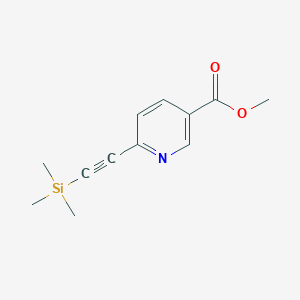
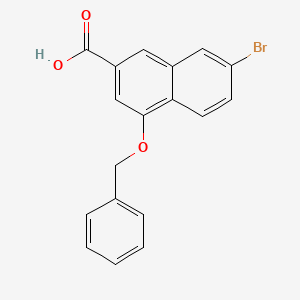
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
